molecular formula C8H14ClNO2 B2833586 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride CAS No. 2219353-61-2

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride

Cat. No.: B2833586
CAS No.: 2219353-61-2
M. Wt: 191.66
InChI Key: NEJXVMPAMRYESG-FYZOBXCZSA-N
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Description

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a nitrogen-containing heterocycle and a suitable electrophile to form the spirocyclic structure.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction. This step may involve the use of a halogenated acetic acid derivative and a base to facilitate the substitution.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the spirocyclic ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or other reactive sites, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes such as neurotransmission, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[2.4]heptane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different nitrogen-containing rings.

    Acetic acid derivatives: Compounds with similar acetic acid moieties but different cyclic structures.

Uniqueness

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride is unique due to its specific spirocyclic structure combined with the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)3-6-4-8(1-2-8)5-9-6;/h6,9H,1-5H2,(H,10,11);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJXVMPAMRYESG-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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